Synthetic Yield Benchmark
The synthesis of 2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid via the Fischer indole synthesis using 3-oxocyclohexanecarboxylic acid and phenylhydrazine in acetic acid is well-characterized, providing a reliable benchmark yield of 63% under optimized conditions . This yield serves as a direct comparator for chemists aiming to evaluate the efficiency of new synthetic routes or modifications to this core scaffold. In contrast, the synthesis of a close analog, 3-amino-1,2,3,4-tetrahydrocarbazole-3-carboxylic acid, is reported as a multi-step procedure involving resolution of enantiomers, indicating a more complex and potentially lower-yielding process [1].
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | 63% |
| Comparator Or Baseline | 3-amino-1,2,3,4-tetrahydrocarbazole-3-carboxylic acid (analog) |
| Quantified Difference | Qualitative (higher yield and simpler procedure for the target compound) |
| Conditions | Fischer indole synthesis; reflux in acetic acid for 2 hours, followed by recrystallization . Multi-step synthesis for the analog [1]. |
Why This Matters
A well-defined and reproducible synthesis with a quantifiable yield of 63% reduces process development time and cost, making this compound a more predictable and economically viable starting material for large-scale research projects compared to less-characterized analogs.
- [1] S. I. B. (1973). Studies of Alicyclic α-Amino Acids. III. Synthesis and Biological Evaluation of 3-Amino-1,2,3,4-tetrahydrocarbazole-3-carboxylic Acids. Chemical and Pharmaceutical Bulletin, 21(11), 2460-2465. View Source
